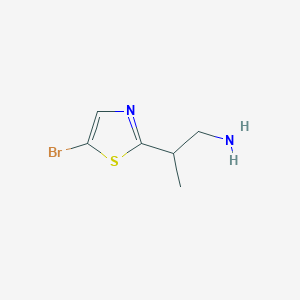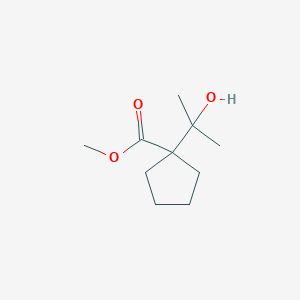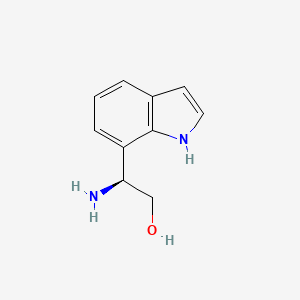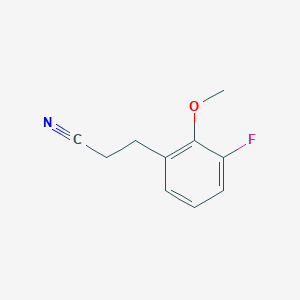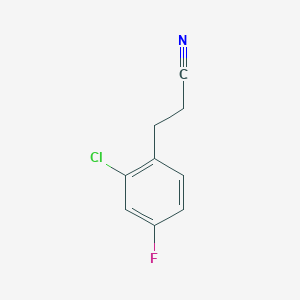
1-(2-Bromopropyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropyl)-2-nitrobenzene: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, where a bromopropyl group and a nitro group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromopropyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by bromination. The general synthetic route is as follows:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Bromination: Nitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-2-nitrobenzene.
Alkylation: Finally, 1-bromo-2-nitrobenzene is alkylated with propylene in the presence of a strong base like potassium tert-butoxide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromopropyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxypropyl)-2-nitrobenzene, 1-(2-aminopropyl)-2-nitrobenzene, and 1-(2-mercaptopropyl)-2-nitrobenzene.
Reduction: The major product is 1-(2-bromopropyl)-2-aminobenzene.
Elimination: The major product is 2-nitrostyrene.
Applications De Recherche Scientifique
1-(2-Bromopropyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopropyl)-2-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps.
Elimination: The compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from the carbon adjacent to the bromine atom.
Comparaison Avec Des Composés Similaires
1-(2-Bromopropyl)-2-nitrobenzene can be compared with other similar compounds such as:
1-(2-Bromopropyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(2-Bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-(2-Bromopropyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in the presence of both a bromopropyl group and a nitro group on the benzene ring, which imparts specific reactivity and applications in organic synthesis and material science.
Propriétés
IUPAC Name |
1-(2-bromopropyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-7(10)6-8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEFHQODEBUTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510635 |
Source


|
| Record name | 1-(2-Bromopropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80643-84-1 |
Source


|
| Record name | 1-(2-Bromopropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)
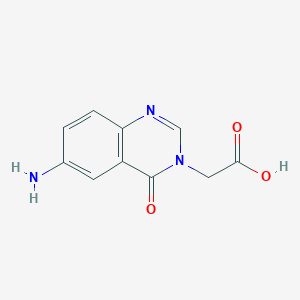
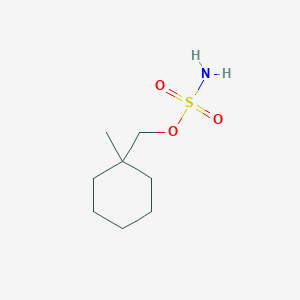

![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)

